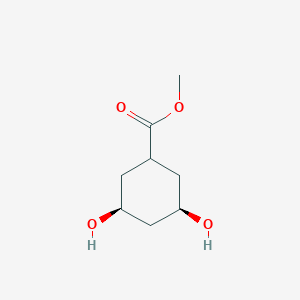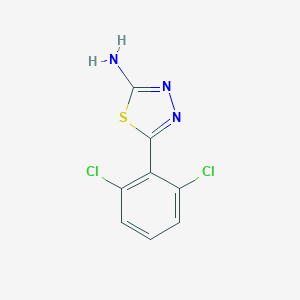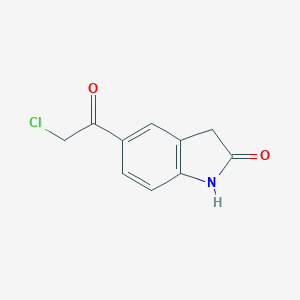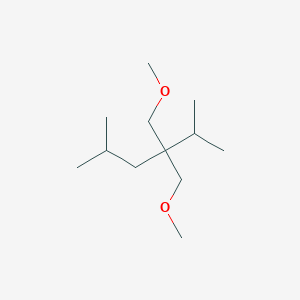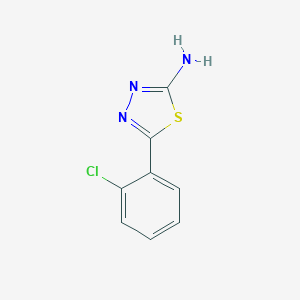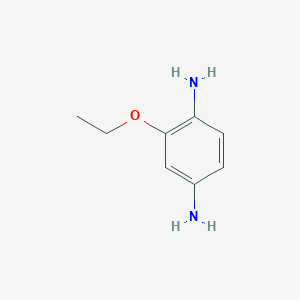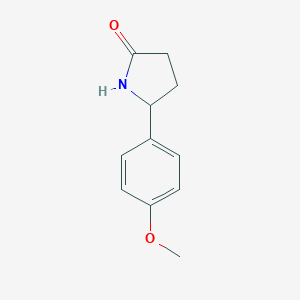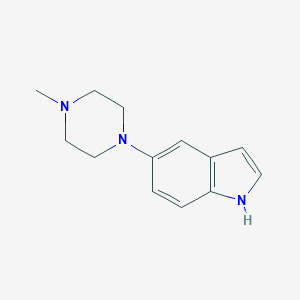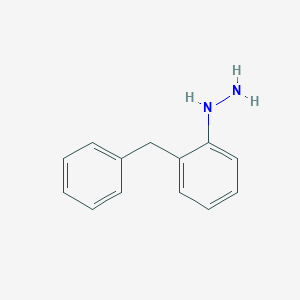
(2-Benzylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzylphenyl)hydrazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a hydrazine derivative that has been synthesized through various methods and has been shown to have potential applications in the field of medicine and biochemistry.
Mechanism Of Action
The mechanism of action of (2-Benzylphenyl)hydrazine is not fully understood. It is believed to work by inhibiting the growth of cancer cells and bacteria by disrupting their DNA replication and protein synthesis. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Benzylphenyl)hydrazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and has been studied for its potential as a neuroprotective agent. Additionally, (2-Benzylphenyl)hydrazine has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using (2-Benzylphenyl)hydrazine in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been shown to have a variety of potential applications in the field of medicine and biochemistry. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are many potential future directions for the study of (2-Benzylphenyl)hydrazine. One direction is to further investigate its potential as a neuroprotective agent, as well as its antioxidant properties. Additionally, (2-Benzylphenyl)hydrazine could be studied further for its potential as a cancer therapy and antibiotic. Further research could also be done to better understand the mechanism of action and optimize its use in lab experiments.
Synthesis Methods
(2-Benzylphenyl)hydrazine can be synthesized through various methods. One of the most common methods is the reduction of benzophenone hydrazone with sodium borohydride. Another method involves the reaction of benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The synthesis of (2-Benzylphenyl)hydrazine is relatively simple and can be done using standard laboratory equipment.
Scientific Research Applications
(2-Benzylphenyl)hydrazine has been used in scientific research to study its potential applications in the field of medicine and biochemistry. It has been shown to have antitumor activity and has been used in the development of new cancer therapies. It has also been studied for its ability to inhibit the growth of bacteria and has been used in the development of new antibiotics. Additionally, (2-Benzylphenyl)hydrazine has been studied for its potential as a neuroprotective agent and has been shown to have antioxidant properties.
properties
CAS RN |
129786-94-3 |
|---|---|
Product Name |
(2-Benzylphenyl)hydrazine |
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(2-benzylphenyl)hydrazine |
InChI |
InChI=1S/C13H14N2/c14-15-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 |
InChI Key |
HWRVFQYVRDGGBP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





